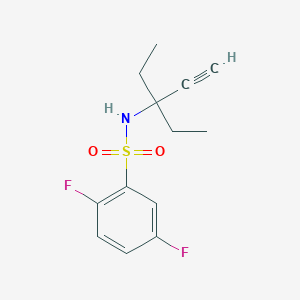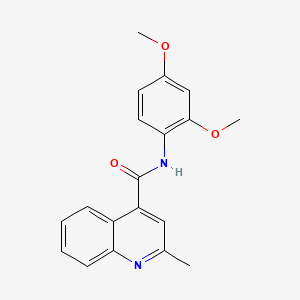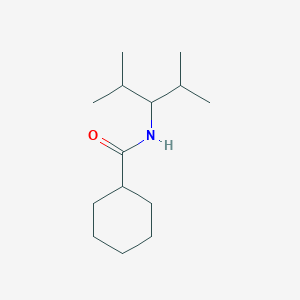
N-(1,1-diethyl-2-propyn-1-yl)-2,5-difluorobenzenesulfonamide
Übersicht
Beschreibung
N-(1,1-diethyl-2-propyn-1-yl)-2,5-difluorobenzenesulfonamide, commonly referred to as DIDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIDS is a sulfonamide derivative that is used as an inhibitor of chloride channels and anion transporters. Its ability to block chloride channels has made it an important tool for studying the physiology of cells and tissues.
Wirkmechanismus
The mechanism of action of DIDS involves the inhibition of chloride channels and anion transporters. DIDS binds to the extracellular domain of the channel or transporter, blocking the movement of chloride ions or other anions across the cell membrane. This leads to a decrease in the concentration of chloride ions or other anions inside the cell, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIDS depend on the specific chloride channel or anion transporter that is being inhibited. For example, inhibition of the CFTR channel can lead to a decrease in the secretion of chloride ions in the airways, which is a hallmark of cystic fibrosis. Inhibition of the CaCC channel can lead to a decrease in the secretion of mucus in the airways, which can be beneficial for patients with respiratory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DIDS in lab experiments is its ability to selectively inhibit chloride channels and anion transporters. This allows researchers to study the specific physiological effects of inhibiting these channels or transporters. However, one of the limitations of using DIDS is that it can also inhibit other ion channels and transporters, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving DIDS. One area of research is the development of more selective inhibitors of chloride channels and anion transporters. This would allow researchers to study the specific physiological effects of inhibiting these channels or transporters without affecting other ion channels or transporters. Another area of research is the development of new applications for DIDS, such as in the treatment of respiratory diseases or in the study of cancer cells. Overall, DIDS is a valuable tool for studying the physiology of cells and tissues, and its potential applications in scientific research are vast.
Wissenschaftliche Forschungsanwendungen
DIDS has been used extensively in scientific research to study the physiology of cells and tissues. It is commonly used as an inhibitor of chloride channels and anion transporters. DIDS has been shown to inhibit the activity of several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the calcium-activated chloride channel (CaCC), and the volume-regulated anion channel (VRAC).
Eigenschaften
IUPAC Name |
N-(3-ethylpent-1-yn-3-yl)-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2S/c1-4-13(5-2,6-3)16-19(17,18)12-9-10(14)7-8-11(12)15/h1,7-9,16H,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSDVJRSOGDESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NS(=O)(=O)C1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4747192.png)
![1,3-dimethyl-8-[4-(4-methylbenzoyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4747204.png)

![N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide](/img/structure/B4747211.png)
![4-[3-(3,5-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4747216.png)
![ethyl 2-(3-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4747222.png)

![5-ethyl-N-{4-[N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4747232.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}acetamide](/img/structure/B4747236.png)

![4-(1-benzyl-1H-pyrazol-4-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4747245.png)
![phenyl(2-pyridinyl)methanone O-[3-(tert-butylamino)-2-hydroxypropyl]oxime succinate (salt)](/img/structure/B4747247.png)
![N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4747251.png)
![3-cyclopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole](/img/structure/B4747264.png)